(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate
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Overview
Description
(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyridine ring attached to a pyrrolidine ring, with a methyl ester group at the 2-position of the pyrrolidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrolidinones.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of pyridine with a halogenated pyrrolidine.
Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position of the pyrrolidine ring to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced alcohols, and substituted pyridine derivatives .
Scientific Research Applications
(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
(2S)-Methyl 4-(pyridin-2-yl)pyrrolidine-2-carboxylate: Similar structure but with the pyridine ring at the 2-position.
(2S)-Methyl 4-(pyridin-4-yl)pyrrolidine-2-carboxylate: Similar structure but with the pyridine ring at the 4-position.
(2S)-Methyl 4-(pyrimidin-3-yl)pyrrolidine-2-carboxylate: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Biological Activity
(2S)-Methyl 4-(pyridin-3-yl)pyrrolidine-2-carboxylate, a compound with the CAS number 2365419-32-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H14N2O2. The compound features a pyridine ring and a pyrrolidine moiety, which are essential for its biological interactions.
Antitumor Activity
Recent studies have explored the potential antitumor effects of this compound. For instance, derivatives of pyrrolidine compounds have shown significant cytotoxicity against various cancer cell lines. A structure-activity relationship (SAR) study indicated that modifications to the pyridine and pyrrolidine rings can enhance cytotoxic potency.
Table 1: Summary of Antitumor Activity
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HCT116 | 0.64 | PLK4 inhibition |
Analog A | KMS-12 BM | 1.1 | Pim kinase inhibition |
Analog B | MM1.S | 0.64 | Antiproliferative |
Neuropharmacological Effects
The compound has also been investigated for its effects on neuropharmacological targets, particularly in relation to muscarinic acetylcholine receptors (mAChRs). Research indicates that this compound acts as a positive allosteric modulator (PAM) for the M4 mAChR subtype, which is implicated in cognitive functions.
Table 2: Neuropharmacological Activity
Target Receptor | Activity Type | EC50 (nM) |
---|---|---|
M4 mAChR | Ago-PAM | 20 |
M4 mAChR | Allosteric Agonism | 7 |
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer progression.
- Modulation of Receptor Activity : As a PAM, it enhances the signaling pathways mediated by mAChRs, potentially improving cognitive functions.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Colon Cancer Model : In vivo studies using mouse models demonstrated that administration of this compound resulted in significant tumor regression, attributed to its ability to inhibit PLK4.
- Neurocognitive Disorders : In animal models of neurodegenerative diseases, this compound showed promise in reducing symptoms associated with cognitive decline by modulating mAChR activity.
Properties
Molecular Formula |
C11H14N2O2 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl (2S)-4-pyridin-3-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)10-5-9(7-13-10)8-3-2-4-12-6-8/h2-4,6,9-10,13H,5,7H2,1H3/t9?,10-/m0/s1 |
InChI Key |
ZBDUPVRHZKCTON-AXDSSHIGSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC(CN1)C2=CN=CC=C2 |
Canonical SMILES |
COC(=O)C1CC(CN1)C2=CN=CC=C2 |
Origin of Product |
United States |
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